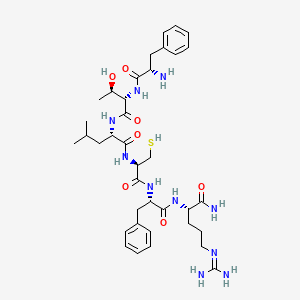
Amyloid-P-Komponente (33-38) Amid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid P Component (33-38) amide is a peptide with the chemical structure Phe-Thr-Leu-Cys-Phe-Arg-NH2 . It is a lyophilized powder with a molecular formula of C37H56N10O7S and a molecular weight of 784.98 .
Molecular Structure Analysis
The molecular structure of Amyloid P Component (33-38) amide is Phe-Thr-Leu-Cys-Phe-Arg-NH2 . This structure represents the sequence of amino acids in the peptide.Physical and Chemical Properties Analysis
Amyloid P Component (33-38) amide is a lyophilized powder . It has a molecular weight of 784.98 and a molecular formula of C37H56N10O7S . The compound is shipped at 4°C and can be stored at -20°C for one year .Wissenschaftliche Forschungsanwendungen
Biomedizinische Anwendungen
Amyloid-P-Komponente (33-38) Amid: wird in verschiedenen biomedizinischen Anwendungen eingesetzt, da es bei Amyloidose eine Rolle spielt, einer Erkrankung, die durch abnormale Proteinfaltung und -aggregation gekennzeichnet ist . Es ist besonders wichtig bei der Entwicklung von therapeutischen Mitteln, die auf amyloidbedingte Erkrankungen wie Alzheimer abzielen . Forscher untersuchen seinen Einsatz in antiviralen Therapien und Bioimaging, wobei sie seine einzigartigen strukturellen Eigenschaften nutzen .
Biochemische Forschung
In der Biochemie ist dieses Peptid ein wichtiges Werkzeug zur Untersuchung der Mechanismen der Proteineinlagerung. Es dient als Modell, um die pathologischen Prozesse bei Erkrankungen wie Alzheimer und Parkinson zu verstehen und bietet Einblicke in die Bildung von Amyloid-Fibrillen .
Pharmazeutische Entwicklung
“this compound” ist ein zentrales Thema in der pharmazeutischen Forschung zur Entwicklung von Medikamenten, die möglicherweise Amyloid-Fibrillen stören können. Diese Störung ist entscheidend für die Behandlung von Erkrankungen, die mit Amyloidablagerungen verbunden sind . Es wird auch für Oberflächenbeschichtungen verwendet, um die Zellanhaftung zu verbessern, was für Anwendungen im Bereich des Tissue Engineering unerlässlich ist .
Neurowissenschaften
Die Rolle des Peptids in den Neurowissenschaften hängt mit seinem Vorkommen bei neurodegenerativen Erkrankungen zusammen. Studien haben gezeigt, dass sich das Serum-Amyloid-P-Komponente nach einer traumatischen Hirnverletzung in Neuronen ansammelt, was auf einen möglichen Beitrag zur anschließenden Neurodegeneration hindeutet . Daher ist es ein wertvolles Ziel für die Untersuchung von Neurotoxizität und Gehirnverletzungsheilung.
Molekularbiologie
In der Molekularbiologie wird “this compound” in der Protein-Engineering und der Untersuchung von funktionellen Amyloiden verwendet. Es hilft, die zellulären Mechanismen zu verstehen, die zu Amyloidose führen, und die Entwicklung von molekularen Werkzeugen zur Manipulation dieser Prozesse .
Diagnostische Assays
Dieses Peptid spielt eine wichtige Rolle bei der Entwicklung von diagnostischen Assays für Amyloiderkrankungen. Es wird in blutbasierten Biomarkern verwendet, um Amyloid-Pathologie nachzuweisen, was eine minimal invasive diagnostische Option im Vergleich zu traditionellen Methoden wie PET-Scans oder Liquoranalyse bietet .
Zukünftige Richtungen
While the future directions of research involving Amyloid P Component (33-38) amide are not explicitly mentioned in the available resources, it is worth noting that research into amyloid proteins is a significant area of interest due to their involvement in various diseases, including Alzheimer’s disease .
Wirkmechanismus
Target of Action
The primary target of the Amyloid P Component (33-38) amide is the cell attachment site. This peptide fragment retains 83% of the cell attachment activity of the dodecapeptide fragment (27-38) . The role of this target is to facilitate cell adhesion, a crucial process in cellular communication and regulation.
Mode of Action
The Amyloid P Component (33-38) amide interacts with its target by binding to the cell attachment site. This interaction triggers a series of biochemical reactions that lead to changes in cell behavior, particularly in terms of cell adhesion . .
Biochemical Pathways
The Amyloid P Component (33-38) amide affects the cell adhesion pathway. By binding to the cell attachment site, it influences the downstream effects related to cell adhesion. These effects can include changes in cell morphology, proliferation, differentiation, and migration .
Result of Action
The result of the action of the Amyloid P Component (33-38) amide is an increase in cell adhesion. This can have various effects at the molecular and cellular level, depending on the specific type of cells and the physiological context .
Action Environment
The action, efficacy, and stability of the Amyloid P Component (33-38) amide can be influenced by various environmental factors. For instance, the peptide should be stored at -20°C or even -70°C to maintain its stability . Furthermore, the peptide’s action can be influenced by the presence of other molecules in its environment, the pH, and the temperature .
Biochemische Analyse
Biochemical Properties
Amyloid P Component (33-38) amide interacts with various biomolecules in biochemical reactions. It is known to interact with proteins and enzymes, influencing their function and activity
Cellular Effects
Amyloid P Component (33-38) amide has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Amyloid P Component (33-38) amide are still being researched.
Molecular Mechanism
The molecular mechanism of action of Amyloid P Component (33-38) amide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amyloid P Component (33-38) amide can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Amyloid P Component (33-38) amide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Amyloid P Component (33-38) amide is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Amyloid P Component (33-38) amide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56N10O7S/c1-21(2)17-27(45-36(54)30(22(3)48)47-32(50)25(38)18-23-11-6-4-7-12-23)33(51)46-29(20-55)35(53)44-28(19-24-13-8-5-9-14-24)34(52)43-26(31(39)49)15-10-16-42-37(40)41/h4-9,11-14,21-22,25-30,48,55H,10,15-20,38H2,1-3H3,(H2,39,49)(H,43,52)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H4,40,41,42)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLZRFOGBRFCLO-CSJNAZMVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56N10O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
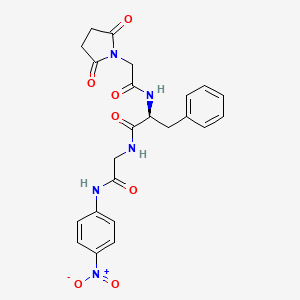
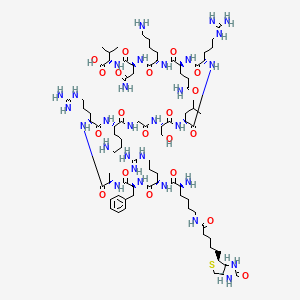
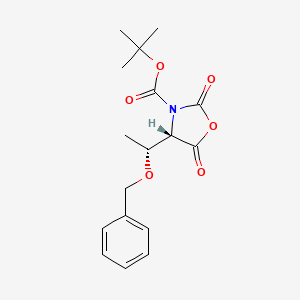
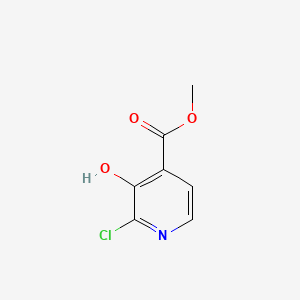



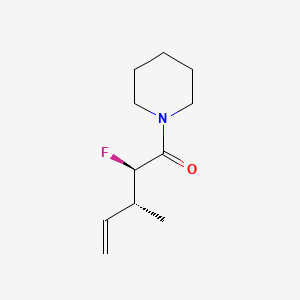
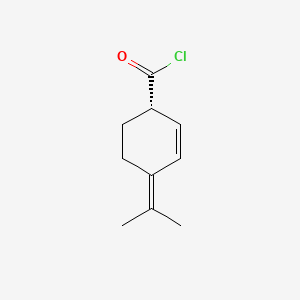
![N-[1-(1-Hydroxy-2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B573709.png)



